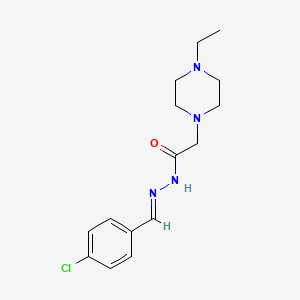![molecular formula C20H16BrN3O3 B3836839 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone](/img/structure/B3836839.png)
2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone
Descripción general
Descripción
2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone, also known as BBONPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone involves its ability to bind to specific targets, such as aldehydes, ketones, zinc ions, or cancer cells. Once bound, 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone induces a series of biochemical reactions that lead to the desired effect, such as fluorescence or apoptosis.
Biochemical and Physiological Effects:
2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone has been shown to have various biochemical and physiological effects, depending on its target. For example, when used as a fluorescent probe, 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone emits a green fluorescence upon binding to zinc ions, which allows for their detection in living cells. When used in cancer therapy, 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone induces apoptosis in cancer cells, which leads to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone is its versatility, as it can be used for various applications in different fields. Additionally, 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone is its potential toxicity, especially when used in high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone. For example, 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone could be further studied for its potential use in other fields, such as environmental science or material science. Additionally, new derivatives of 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone could be synthesized and studied for their potential applications. Finally, the toxicity of 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone could be further investigated to ensure its safe use in various applications.
In conclusion, 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its versatility, ease of synthesis, and potential for use in cancer therapy make it an attractive compound for further study. However, its potential toxicity should be carefully considered when using it in lab experiments.
Aplicaciones Científicas De Investigación
2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. In chemistry, 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone has been used as a reagent for the determination of aldehydes and ketones in different samples. In biology, 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone has been used as a fluorescent probe for the detection of zinc ions in living cells. In medicine, 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O3/c21-17-6-3-4-15(12-17)14-27-20-7-2-1-5-16(20)13-22-23-18-8-10-19(11-9-18)24(25)26/h1-13,23H,14H2/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFUFOIOKPPCCM-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-4-nitroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3836756.png)







![3-[4-(dimethylamino)phenyl]-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one](/img/structure/B3836821.png)


![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]methioninate](/img/structure/B3836841.png)

